N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE is a chemical compound characterized by the presence of a trimethoxyphenyl group and a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with furohydrazide under specific conditions. One common method includes:
Reactants: 2,4,5-trimethoxybenzaldehyde and furohydrazide.
Solvent: Ethanol or methanol.
Catalyst: Acetic acid or hydrochloric acid.
Reaction Conditions: The mixture is refluxed for several hours, typically between 4-6 hours, at temperatures ranging from 60-80°C.
Purification: The product is purified by recrystallization from ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Materials Science: It is used in the development of corrosion inhibitors for metals, particularly in acidic environments.
Biological Studies: The compound’s biological activity is studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing microtubule polymerization and leading to cell cycle arrest.
Enzyme Inhibition: It inhibits enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1, affecting cellular redox balance and gene expression.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin inhibitor used in the treatment of gout.
Podophyllotoxin: Another tubulin inhibitor with applications in cancer therapy.
Combretastatin: A potent microtubule targeting agent with significant anticancer activity.
Uniqueness
N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE is unique due to its specific structural features, such as the trimethoxyphenyl group and the furohydrazide moiety, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H16N2O5 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O5/c1-19-12-8-14(21-3)13(20-2)7-10(12)9-16-17-15(18)11-5-4-6-22-11/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI Key |
SUUKNYHSOGCFCY-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC=CO2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC=CO2)OC)OC |
Origin of Product |
United States |
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